Mcl-1 Inhibitory Potency: ~4-Fold Improvement Over 4-Methylumbelliferone in the Same Binding Assay
This compound demonstrates approximately 4.1-fold higher binding affinity for Mcl-1 compared to the closely related analog 4-methylumbelliferone (4-MU, 7-hydroxy-4-methylcoumarin) when tested in the same fluorescence polarization competitive binding assay [1]. Both compounds share the 7-hydroxy-4-methylcoumarin core; the differentiating feature is the 6-ethyl substituent, which introduces a modest hydrophobic contact that improves target engagement without the synthetic complexity of electron-withdrawing C-4 groups [2].
| Evidence Dimension | Mcl-1 binding affinity (Ki) in fluorescence polarization competitive binding assay |
|---|---|
| Target Compound Data | Ki = 5.47 μM (5,470 nM) |
| Comparator Or Baseline | 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin): Ki = 22.2 μM (22,200 nM) |
| Quantified Difference | ~4.1-fold improvement in binding affinity (ΔKi ~16.7 μM) |
| Conditions | Displacement of FAM-Bid peptide from recombinant N-terminal His6x-tagged human Mcl-1 expressed in E. coli BL21(DE3); incubation 30 min; data curated in BindingDB from Xia et al. (2021) |
Why This Matters
For researchers building coumarin-based Mcl-1 inhibitor libraries, the 4.1-fold potency gain achieved by a simple 6-ethyl substitution provides a clear, quantifiable SAR advantage over the widely available and inexpensive 4-MU scaffold.
- [1] BindingDB Entry BDBM50022178. 4-Methylumbelliferone Mcl-1 Ki = 2.22E+4 nM. View Source
- [2] Xia YL, Wang JJ, Li SY, Liu Y, Gonzalez FJ, Wang P, Ge GB. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Bioorg Med Chem. 2021 Jan 1;29:115851. PMID: 33218896. View Source
